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Compound of Interest

Compound Name: 6-Methyl-3,5-heptadien-2-one

Cat. No.: B155787

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 6-
Methyl-3,5-heptadien-2-one (CAS RN: 1604-28-0), a flavor and fragrance agent.[1] The
following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and
infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for
these analytical techniques. This information is crucial for the identification, characterization,
and quality control of this compound in research and industrial applications.

Mass Spectrometry (MS)

The mass spectrum of 6-Methyl-3,5-heptadien-2-one provides key information about its
molecular weight and fragmentation pattern, aiding in its structural elucidation. The compound
has a molecular formula of CsH120 and a molecular weight of 124.1803 g/mol .[2][3]

Data Presentation

The major fragments observed in the electron ionization (EI) mass spectrum are summarized in
the table below. The data is compiled from the NIST WebBook.
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
m/z

109 100.0 [M-CHs]*

43 85.9 [CHsCOJ*

81 59.8 [CeHo]*

124 46.4 [M]* (Molecular lon)
39 40.5 [CsHs]*

53 32.3 [CaHs]*

55 29.8 [CaH7]*

41 29.6 [C3Hs]*

95 21.0 [M-C2Hs]*

79 19.3 [CeH7]*

77 18.0 [CeHs]*

Experimental Protocol

A generalized protocol for obtaining a mass spectrum of a ketone like 6-Methyl-3,5-heptadien-
2-one using a gas chromatography-mass spectrometry (GC-MS) system is as follows:

» Sample Preparation: A dilute solution of the compound is prepared in a volatile organic
solvent (e.g., methanol, acetonitrile).

« Injection: A small volume of the sample is injected into the GC, where it is vaporized.

o Chromatographic Separation: The vaporized sample is carried by an inert gas through a
capillary column, which separates the compound from any impurities.

 lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. In electron ionization (El), the molecules are bombarded with a high-energy
electron beam, causing them to lose an electron and form a positively charged molecular ion

([M]*).
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o Fragmentation: The high energy of the electron beam also causes the molecular ion to
fragment into smaller, characteristic charged ions and neutral radicals.

o Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g.,
a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each fragment at a specific m/z, generating
the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a
compound. While specific, publicly available high-resolution spectra for 6-Methyl-3,5-
heptadien-2-one are limited, data from various sources indicate the expected chemical shift
regions for its protons (*H NMR) and carbons (33C NMR).

'H NMR Data (Predicted)

Based on the structure of 6-Methyl-3,5-heptadien-2-one, an a,3-unsaturated ketone, the
following proton chemical shifts are anticipated. The proton numbering corresponds to the
IUPAC name.

Proton Chemical Shift Multiplicity Integration
(ppm)
H1 (CHs-C=0) ~2.1 Singlet 3H
H3 ~6.0-6.5 Doublet 1H
H4 ~7.0-7.5 Doublet of doublets 1H
H5 ~5.8-6.2 Doublet 1H
H7 (CHs) ~1.9 Singlet 3H
H7' (CHs) ~1.9 Singlet 3H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
the specific stereoisomer ((E) or (2)).
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13C NMR Data

A literature reference by R. Hollenstein and W. Von Philipsborn in Helvetica Chimica Acta
(1972) provides 13C NMR data for this compound.[3][4] While the full paper is not readily
accessible, the instrument used was a Varian XL-100.[1] The expected chemical shifts are as

follows:

Carbon Chemical Shift (ppm)
C1 (CHs-C=0) ~25-30

C2 (C=0) ~195-200

C3 ~130-140

C4 ~140-150

C5 ~125-135

C6 ~150-160

C7 (CHs) ~20-25

C8 (CHs) ~20-25

Experimental Protocol (General)

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated
solvent (e.g., CDClz, DMSO-ds) in an NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), is often added.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned to the appropriate frequency for the nucleus being observed (*H or 13C).

o Data Acquisition:

o H NMR: A series of radiofrequency pulses are applied to the sample, and the resulting
free induction decay (FID) signal is recorded. Multiple scans are typically acquired and
averaged to improve the signal-to-noise ratio.
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o 13C NMR: Due to the low natural abundance of the 13C isotope, a larger number of scans
and often a longer relaxation delay are required to obtain a spectrum with a good signal-
to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing
C-H coupling.

» Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier
transform. The spectrum is then phased and baseline-corrected. The chemical shifts are
referenced to the TMS signal at O ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-Methyl-3,5-heptadien-2-one will show characteristic absorption bands for its
carbonyl group and carbon-carbon double bonds. The NIST WebBook provides access to a
gas-phase IR spectrum of this compound.[2]

Data Presentation

Functional Group Expected Absorption Range (cm™?)
C=0 (a,B-unsaturated ketone) 1650 - 1685
C=C (conjugated alkene) 1600 - 1650
C-H (sp? hybridized) 3010 - 3100
C-H (sp? hybridized) 2850 - 3000

Experimental Protocol (General)

e Sample Preparation:

o Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl
or KBr).

o Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or
dissolved in a suitable solvent to be analyzed in a liquid cell.

e Background Spectrum: A background spectrum of the empty sample holder (or the pure
solvent) is recorded.
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o Sample Spectrum: The prepared sample is placed in the spectrometer, and the IR spectrum
is recorded. The instrument measures the absorption of infrared radiation at different

wavenumbers.

+ Data Processing: The final spectrum is generated by ratioing the sample spectrum against
the background spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral analysis of
6-Methyl-3,5-heptadien-2-one.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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